molecular formula C7H9FN2 B1472487 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine CAS No. 1552637-12-3

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine

Cat. No. B1472487
CAS RN: 1552637-12-3
M. Wt: 140.16 g/mol
InChI Key: HDQASGRUCDQCAC-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H8F2N2. It has a molecular weight of 158.15 . This compound is in liquid form at room temperature .


Synthesis Analysis

The synthesis of “2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” or similar compounds often involves complex chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The InChI code for “2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” is 1S/C7H8F2N2/c8-7(9,5-10)6-3-1-2-4-11-6/h1-4H,5,10H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 158.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of N-(pyridin-2-yl)amides

This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines, which have significant biological and therapeutic value, can also be synthesized from 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine .

Design of Pyrimidinamine Derivatives

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine can be used in the design and synthesis of pyrimidinamine derivatives . These new compounds have shown excellent fungicidal activity .

Synthesis of Novel 2-(Pyridin-2-yl) Compounds

This compound is used in the synthesis of novel 2-(pyridin-2-yl) compounds . These compounds have been shown to reduce collagen deposition by nearly 63% in a liver fibrosis model .

Examination of Sensitivity of Delayed Rectifier K+ Channels

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is used in the examination of the sensitivity of delayed rectifier K+ channels to changes in intracellular divalent cations (Mg2+ and Ca2+) .

Safety and Hazards

The safety information for “2-Fluoro-2-(pyridin-2-yl)ethan-1-amine” indicates that it is classified under GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6(5-9)7-3-1-2-4-10-7/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQASGRUCDQCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(pyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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